(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole is a complex organic molecule featuring multiple functional groups, including tert-butyl, phenylmethoxy, and benzoxaphosphole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxaphosphole core, followed by the introduction of tert-butyl and phenylmethoxy groups through various substitution reactions. Key steps may include:
Formation of Benzoxaphosphole Core: This can be achieved through cyclization reactions involving appropriate phosphine and phenol derivatives under controlled conditions.
Introduction of Tert-Butyl Groups: Tert-butyl groups are often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Phenylmethoxy Substitution: The phenylmethoxy groups can be added through nucleophilic substitution reactions using phenylmethanol derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoxaphosphole core, potentially converting it to a more saturated phosphine oxide derivative.
Substitution: The tert-butyl and phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., tert-butyl chloride) and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups may yield benzaldehyde or benzoic acid derivatives, while reduction of the benzoxaphosphole core could produce phosphine oxide compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of multiple functional groups provides opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole involves interactions with molecular targets through its functional groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking, which may influence the compound’s biological activity. The specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: A simpler compound with similar stereochemistry but lacking the complex benzoxaphosphole structure.
(2R,6R)-Hydroxynorketamine: Shares some structural features but differs significantly in its pharmacological profile and applications.
Uniqueness
The uniqueness of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole lies in its intricate structure, which combines multiple functional groups and stereocenters
Properties
Molecular Formula |
C36H40O4P2 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C36H40O4P2/c1-35(2,3)41-31-27(37-23-25-15-9-7-10-16-25)19-13-21-29(31)39-33(41)34-40-30-22-14-20-28(32(30)42(34)36(4,5)6)38-24-26-17-11-8-12-18-26/h7-22,33-34H,23-24H2,1-6H3/t33-,34-,41?,42?/m1/s1 |
InChI Key |
CPWPSQKAGFLDKE-HNQYGGFOSA-N |
Isomeric SMILES |
CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)[C@@H]4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.